1,2-bis(hexadecyloxy)ethane
Description
Properties
CAS No. |
17367-09-8 |
|---|---|
Molecular Formula |
C34H70O2 |
Molecular Weight |
510.9 g/mol |
IUPAC Name |
1-(2-hexadecoxyethoxy)hexadecane |
InChI |
InChI=1S/C34H70O2/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-35-33-34-36-32-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h3-34H2,1-2H3 |
InChI Key |
VONSQKWGDMKGDX-UHFFFAOYSA-N |
SMILES |
CCCCCCCCCCCCCCCCOCCOCCCCCCCCCCCCCCCC |
Canonical SMILES |
CCCCCCCCCCCCCCCCOCCOCCCCCCCCCCCCCCCC |
Origin of Product |
United States |
Conceptual Framework of Long Chain Aliphatic Ethers in Organic Chemistry
Ethers are a class of organic compounds characterized by an oxygen atom connected to two alkyl or aryl groups (R–O–R′). wikipedia.orgalfa-chemistry.com They are common linkages in biochemistry, notably in carbohydrates and lignin. alfa-chemistry.com Ethers can be categorized as symmetrical if the two organic groups are identical, or unsymmetrical if they are different. wikipedia.orgalfa-chemistry.com
Long-chain aliphatic ethers are a specific subgroup where the R and R' groups are long, non-aromatic hydrocarbon chains. Key characteristics of these molecules include:
Structure and Polarity: The C-O-C bond in ethers is polar, making ethers slightly more polar than alkenes. However, they are less polar than corresponding alcohols because they cannot act as hydrogen bond donors. alfa-chemistry.com The presence of long alkyl chains significantly increases the nonpolar character of the molecule, rendering long-chain ethers highly hydrophobic and generally insoluble in water. alfa-chemistry.comsolubilityofthings.com
Low Reactivity: Ethers are known for their chemical stability and are generally unreactive toward many acids and bases. solubilityofthings.com This stability is a key feature, especially when compared to esters, which are susceptible to hydrolysis. solubilityofthings.com The ether linkage is resistant to cleavage, making these compounds robust for applications in various chemical environments.
Physical Properties: The inability of ether molecules to form hydrogen bonds with each other results in lower boiling points compared to alcohols of similar molecular weight. alfa-chemistry.com As the length of the alkyl chains increases, van der Waals forces become more significant, leading to higher melting and boiling points.
The synthesis of ethers can be accomplished through several methods, with the Williamson ether synthesis being a classic and versatile approach. solubilityofthings.com Another common method is the acid-catalyzed dehydration of alcohols. solubilityofthings.com For long-chain ethers, specific synthetic strategies are often employed to manage the low reactivity and solubility of the starting materials. acs.orgd-nb.info
Significance of 1,2 Bis Hexadecyloxy Ethane As a Model Amphiphilic Molecule
Amphiphilic molecules possess both hydrophilic (water-attracting) and hydrophobic (water-repelling) properties. The structure of 1,2-bis(hexadecyloxy)ethane, with its two long hexadecyl hydrocarbon tails (hydrophobic) and a central diether linkage (a region of modest polarity), makes it a classic example of a bolaamphiphile, where a hydrophilic group connects two hydrophobic moieties.
This dual character drives its behavior in aqueous and other polar environments, leading to self-assembly into ordered supramolecular structures. unizg.hr The hydrophobic tails seek to minimize contact with water, while the polar ether groups can interact with the aqueous phase. This process is fundamental to the formation of micelles, vesicles, and bilayers, which are critical structures in biology (e.g., cell membranes) and technology (e.g., drug delivery systems).
The study of molecules like this compound provides valuable insights into:
Membrane Mimicry: As a synthetic lipid analog, it can be used to create model membranes. The ether linkages provide greater chemical stability compared to the ester linkages found in most natural phospholipids, allowing for the study of membrane properties under conditions that would degrade natural lipids.
Self-Assembly Mechanisms: The relatively simple and well-defined structure of this compound makes it an excellent model for investigating the fundamental principles of hydrophobic interactions and van der Waals forces that govern the self-assembly of lipids. researchgate.net
Materials Science: The ability to form stable, ordered structures makes such compounds interesting for the development of novel materials, including gels and liquid crystals. unizg.hr Research on related compounds has shown that the introduction of long, flexible alkyl chains can be used to create highly hydrophobic polyethers for applications like polymeric surfactants and supramolecular hydrogels. d-nb.info
Current Research Landscape and Knowledge Gaps in Synthetic Lipid Chemistry
Foundational Ether Synthesis Reactions
The cornerstones of ether synthesis provide the fundamental chemical logic for constructing the C-O-C ether bond. These methods, while established, can be adapted for the specific challenges posed by long-chain, bifunctional substrates.
Williamson Ether Synthesis Principles and Adaptations for Long Chains
The Williamson ether synthesis, developed by Alexander Williamson in 1850, remains one of the most reliable and versatile methods for preparing both symmetrical and asymmetrical ethers. numberanalytics.comwikipedia.org The reaction is a classic example of a bimolecular nucleophilic substitution (SN2) reaction. wikipedia.orgmasterorganicchemistry.com The fundamental mechanism involves the attack of an alkoxide ion (RO⁻) on a primary alkyl halide or other substrate with a good leaving group (e.g., tosylate, mesylate). wikipedia.orgmasterorganicchemistry.com
For the synthesis of this compound, two main variations of the Williamson synthesis are feasible:
Reacting a dihalide with a long-chain alkoxide: This involves treating a 1,2-dihaloethane (like 1,2-dibromoethane (B42909) or 1,2-dichloroethane) with two equivalents of sodium or potassium hexadecanoxide. The hexadecanoxide is prepared by reacting 1-hexadecanol (B1195841) with a strong base like sodium hydride (NaH).
Reacting a diol with a long-chain alkyl halide: This involves deprotonating ethylene (B1197577) glycol to form a dianion (ethane-1,2-diolate) using a strong base, which then reacts with two equivalents of a 1-halo-hexadecane (e.g., 1-bromohexadecane). francis-press.com
Adaptations for Long Chains: When synthesizing compounds with long hydrocarbon chains, several challenges arise. The low solubility of the long-chain reactants in common polar solvents can hinder the reaction rate. Furthermore, the alkoxide, being a strong base, can promote side reactions like elimination, especially with secondary or tertiary alkyl halides. wikipedia.orgfrancis-press.com To ensure a successful synthesis of this compound, specific adaptations are crucial:
Choice of Reactants: The reaction works best with primary alkyl halides, such as 1-bromohexadecane (B154569) or 1,2-dibromoethane, to minimize elimination side reactions. masterorganicchemistry.comfrancis-press.com Iodides are more reactive than bromides, which are in turn more reactive than chlorides, but economic factors often favor bromides or chlorides for larger-scale synthesis. francis-press.com
Solvent Selection: Aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO) are often used as they can dissolve the reactants and favor the SN2 mechanism. francis-press.comlibretexts.org Using the parent alcohol (1-hexadecanol) as a solvent is also a common practice. masterorganicchemistry.com
Reaction Conditions: The reaction must be conducted under anhydrous (water-free) conditions, as the presence of water would protonate the highly reactive alkoxide, halting the reaction. francis-press.com
Table 1: Comparison of Leaving Groups in Williamson Ether Synthesis
| Leaving Group | Reactivity | Considerations |
|---|---|---|
| Iodide (I⁻) | Highest | Often more expensive, suitable for laboratory scale. francis-press.com |
| Bromide (Br⁻) | High | Good balance of reactivity and cost for long-chain alkylating agents. francis-press.com |
| Chloride (Cl⁻) | Moderate | Less reactive than bromides or iodides. |
Acid-Catalyzed Etherification of Alcohols and Glycols
The acid-catalyzed condensation (or dehydration) of alcohols is another fundamental method for forming symmetrical ethers. ucalgary.ca The reaction involves protonating an alcohol's hydroxyl group with a strong acid (typically sulfuric acid, H₂SO₄) to form a good leaving group (water). ucalgary.ca A second alcohol molecule then acts as a nucleophile, attacking the protonated alcohol and displacing the water molecule to form an ether. ucalgary.ca
To synthesize this compound via this method, ethylene glycol would be reacted with an excess of 1-hexadecanol in the presence of an acid catalyst and heat. vulcanchem.comgoogle.com
Key aspects of this method include:
Catalysts: Strong mineral acids like sulfuric acid are traditional catalysts. wikipedia.org However, solid acid catalysts, such as certain zeolites or sulfonic resins (e.g., Amberlyst), are increasingly used to simplify product purification and catalyst recovery. researchgate.netgoogle.com
Limitations: This method is generally only effective for the synthesis of symmetrical ethers from primary alcohols. ucalgary.ca Attempting to create unsymmetrical ethers often results in a mixture of products. wikipedia.org A significant side reaction is the elimination of water from a single alcohol molecule to form an alkene, which is favored at higher temperatures. wikipedia.org
Condensation Reactions for Ether Formation
Condensation reactions are reactions in which two molecules combine to form a larger molecule, with the simultaneous loss of a small molecule such as water. pnas.org The acid-catalyzed etherification discussed above is a prime example of a condensation reaction applied to ether synthesis. ucalgary.ca The driving force is often the removal of water from the reaction mixture, for instance by azeotropic distillation, to shift the equilibrium towards the ether product. This principle is particularly important when dealing with reversible reactions. While other types of condensation reactions exist in organic chemistry, such as the Knoevenagel or aldol (B89426) condensations, the term in the context of ether formation from alcohols almost exclusively refers to dehydration reactions. ucalgary.carsc.org
Specialized Synthetic Routes for Bis-Ether Systems with Long Hydrocarbon Chains
The challenges presented by the low mutual solubility of reactants in bis-ether synthesis have led to the development of specialized techniques that enhance reaction efficiency and yield.
Phase-Transfer Catalysis in Long-Chain Ether Synthesis
Phase-transfer catalysis (PTC) is a powerful technique for carrying out reactions between reactants located in different immiscible phases (e.g., an aqueous phase and an organic phase). nih.gov This is highly relevant for the Williamson synthesis of this compound, where one might have the sodium salt of ethylene glycol (the di-alkoxide) in an aqueous or solid phase and the long-chain 1-bromohexadecane in an organic solvent. nih.gov
A phase-transfer catalyst, typically a quaternary ammonium (B1175870) salt (Q⁺X⁻) or a crown ether, facilitates the reaction. numberanalytics.com The catalyst's cation (Q⁺) forms an ion pair with the alkoxide anion, transporting it from the aqueous/solid phase into the organic phase where it can react with the alkyl halide. numberanalytics.comnih.gov
Advantages of PTC in this context include:
Mild Reaction Conditions: Reactions can often be run at lower temperatures. acs.org
Increased Reaction Rates: By bringing the reactants together in a single phase, the rate of reaction is significantly increased. numberanalytics.com
Greener Chemistry: It can reduce the need for harsh solvents and can be designed for catalyst recycling. acs.org
Recent research has explored advanced PTC systems, such as catalysts immobilized on polymer supports like cotton fabric, which allows for easy separation and reuse of the catalyst. nih.govacs.org
Table 2: Common Phase-Transfer Catalysts for Ether Synthesis
| Catalyst Type | Example | Mechanism of Action |
|---|---|---|
| Quaternary Ammonium Salts | Tetrabutylammonium bromide (TBAB) | The lipophilic cation pairs with the alkoxide anion, rendering it soluble in the organic phase. |
| Crown Ethers | 18-Crown-6 | The crown ether complexes the metal cation (e.g., K⁺) of the alkoxide, increasing the nucleophilicity of the "naked" alkoxide anion. numberanalytics.com |
Direct Etherification via Alkene Reactants
A more modern and atom-economical approach to ether synthesis is the direct addition of alcohols to alkenes. wikipedia.org This method is particularly attractive for industrial applications. For the synthesis of analogous long-chain ethers, this reaction would involve the acid-catalyzed addition of a glycol, such as ethylene glycol, to a long-chain alkene, such as 1-hexadecene. researchgate.net
The reaction proceeds via the protonation of the alkene by an acid catalyst to form a carbocation intermediate. The alcohol then acts as a nucleophile, attacking the carbocation to form the ether after deprotonation. wikipedia.org
Key features of this route are:
Catalysts: The reaction requires acid catalysis. Heterogeneous catalysts like H-Beta zeolites have been shown to be highly effective and selective for the etherification of glycols with long-chain alkenes like 1-dodecene (B91753) and 1-hexadecene. researchgate.net Other solid acid catalysts can also be employed. wikipedia.org
Atom Economy: This method is highly efficient as it involves the direct addition of the two reactant molecules with no byproducts. wikipedia.org
Selectivity: Studies have shown that with catalysts like H-Beta zeolites, high selectivities towards mono- and di-ethers can be achieved from glycols and linear alkenes. researchgate.net
Strategies for Functionalization of Long-Chain Ether Precursors
The successful synthesis of this compound relies on the availability of appropriately functionalized precursors. The primary precursors are long-chain alcohols and long-chain alkyl halides.
Functionalization of Long-Chain Alcohols:
Long-chain alcohols, such as 1-hexadecanol, are common starting materials. To be used in a Williamson synthesis as the electrophile, the hydroxyl group must be converted into a good leaving group. This is because the hydroxide (B78521) ion (OH⁻) is a poor leaving group. A common strategy is tosylation, where the alcohol reacts with p-toluenesulfonyl chloride (TsCl) in the presence of a base like pyridine (B92270) to form a tosylate. wikipedia.org The tosylate group (-OTs) is an excellent leaving group, readily displaced by a nucleophile.
Alternatively, alcohols can serve as the precursor to the nucleophilic alkoxide. This is achieved by deprotonation with a strong base, such as sodium hydride (NaH) or potassium hydride (KH), in an aprotic solvent like THF. masterorganicchemistry.com
Functionalization of Long-Chain Alkyl Halides:
Long-chain alkyl halides are the preferred electrophiles in Williamson ether synthesis. francis-press.com These can be sourced commercially or prepared from the corresponding alcohols. While primary alkyl halides are ideal, recent advances in catalysis have explored the functionalization of more complex alkyl chains. Migratory functionalization, for example, uses a transition metal catalyst (e.g., nickel) that can "walk" along an alkyl chain, enabling functionalization at remote positions that are typically difficult to access. researchgate.netnih.gov This allows for the transformation of a C-H bond at a distant position from an existing functional group, opening pathways to novel ether structures. researchgate.net
| Precursor Type | Target Functional Group | Reagents & Conditions | Purpose |
|---|---|---|---|
| Long-Chain Alcohol (e.g., 1-Hexadecanol) | Alkyl Tosylate | p-Toluenesulfonyl chloride (TsCl), pyridine. wikipedia.org | Creates an excellent leaving group for SN2 reaction. |
| Long-Chain Alcohol (e.g., 1-Hexadecanol) | Alkoxide | Strong base (e.g., NaH, KH) in an aprotic solvent (e.g., THF). masterorganicchemistry.com | Forms the nucleophile for the Williamson synthesis. |
| Long-Chain Alkyl Bromide | Remote Functionalization | Nickel catalyst, ligand, reducing agent (for migratory cross-coupling). nih.gov | Enables C-C or C-X bond formation at sterically hindered or remote positions. researchgate.net |
| Long-Chain Alcohol (e.g., Glycols) | Sulfonate Ester | Methanesulfonyl chloride or p-toluenesulfonyl chloride. nih.gov | Prepares the alcohol for subsequent nucleophilic substitution to form ether linkages. nih.gov |
These functionalization strategies are fundamental to the field of organic synthesis, providing the necessary tools to construct complex molecules like this compound from simpler, readily available starting materials.
Fundamental Principles of Amphiphilic Self-Assembly
The self-assembly of amphiphilic molecules like this compound is a thermodynamically driven process governed by a delicate interplay of non-covalent interactions. fiveable.menih.gov These interactions, though individually weak, collectively dictate the final, ordered structure.
Hydrophobic Interactions and Self-Organization Drivers
This tendency of hydrophobic parts to avoid contact with water is the main driver for the aggregation of amphiphilic molecules into structures where the hydrophobic tails are shielded from the aqueous environment, while the hydrophilic head groups remain exposed. fiveable.menih.gov The strength of these hydrophobic interactions generally increases with the size and hydrophobicity of the nonpolar parts of the molecule. fiveable.me
Molecular Geometry and Critical Packing Parameter (CPP) Concepts
While hydrophobic interactions provide the initial impetus for aggregation, the final morphology of the self-assembled structure is largely determined by the geometry of the constituent molecules. The critical packing parameter (CPP) is a useful dimensionless number that helps predict the shape of the resulting aggregate. stevenabbott.co.ukwisdomlib.orgpackagingdiscussions.com It is defined as:
CPP = v / (a₀ * l)
Where:
v is the volume of the hydrophobic tail(s).
a₀ is the optimal surface area occupied by the hydrophilic head group at the aggregate-water interface.
l is the critical length of the hydrophobic tail(s). packagingdiscussions.comresearchgate.net
| CPP Value Range | Predicted Aggregate Morphology |
| < 1/3 | Spherical Micelles |
| 1/3 to 1/2 | Cylindrical or Rod-like Micelles |
| 1/2 to 1 | Bilayers, Vesicles, or Lamellar Phases |
| > 1 | Inverted (Reverse) Micelles |
This table illustrates the correlation between the Critical Packing Parameter (CPP) and the resulting self-assembled structures. stevenabbott.co.ukresearchgate.net
For a bolaamphiphile like this compound, the presence of two head groups introduces additional complexity. The molecule can adopt either a U-shaped conformation within a single leaflet of a bilayer or an extended, membrane-spanning conformation. nih.gov This conformational flexibility, along with the inherent geometric parameters, influences the types of supramolecular structures it can form.
Formation of Diverse Supramolecular Architectures
The unique molecular structure of this compound allows it to self-assemble into a variety of supramolecular architectures in aqueous solution. nih.govnih.gov These structures are not static and can often be interconverted by changing external conditions such as temperature, pH, or concentration. nih.govrsc.org
Micellar Aggregation Phenomena
Above a certain concentration, known as the critical micelle concentration (CMC) or critical aggregation concentration (CAC), amphiphilic molecules aggregate to form micelles. fiveable.menih.gov Bolaamphiphiles, including those structurally similar to this compound, have been observed to form various types of micellar aggregates. nih.govpku.edu.cn These can range from simple spherical micelles to more complex elongated or rod-like structures. nih.gov
The formation of micelles is a cooperative process driven by the hydrophobic effect. diva-portal.org The hydrophobic alkyl chains of this compound would form the core of the micelle, shielded from the surrounding water, while the hydrophilic ether-linked head groups would be exposed at the micelle-water interface. The specific shape of the micelle is influenced by the CPP, with lower values favoring spherical structures and higher values leading to cylindrical aggregates. stevenabbott.co.uk
| Bolaamphiphile System | Observed Aggregate Type | Controlling Factors |
|---|---|---|
| dotriacontane-1,32-diyl-bis[2-(trimethylammonio)ethylphosphate] | Nanofibers, short rods, micelles | Temperature, pH, concentration nih.gov |
| Cationic bolaamphiphiles with biphenyl (B1667301) groups | Spherical vesicles, elongated aggregates | Attractive interactions between headgroups pku.edu.cn |
| Asymmetric single-chain bolaamphiphiles | Nanofibers, micellar aggregates, lamellar structures | Headgroup size difference, charge, temperature rsc.org |
This interactive table summarizes the aggregation behavior of various bolaamphiphiles, demonstrating the influence of molecular structure and external conditions on the resulting supramolecular architectures.
Bilayer Formation and Lamellar Phases
When the molecular geometry of an amphiphile favors a flatter interface (CPP value between 1/2 and 1), the molecules tend to arrange themselves into bilayers. fiveable.mestevenabbott.co.uk These sheet-like structures consist of two layers of molecules with their hydrophobic tails pointing inwards and their hydrophilic heads facing the aqueous environment on either side. fiveable.me
Bolaamphiphiles like this compound have the unique ability to form monolayer membranes, in contrast to the bilayer membranes formed by conventional single-headed lipids. nih.gov In a monolayer membrane, the bolaamphiphiles can span the entire thickness of the membrane, with one head group on each side. nih.gov This arrangement can lead to membranes with enhanced stability. nih.gov However, they can also adopt a U-shaped conformation and pack into a bilayer structure similar to traditional phospholipids. The specific arrangement depends on factors like the length and flexibility of the hydrophobic chain and the size of the head groups. nih.govpsu.edu These bilayers can stack upon each other to form lamellar phases, which are ordered, multi-layered structures. rsc.org
Vesicle and Liposome Self-Assembly
Vesicles are spherical structures composed of one or more concentric bilayers enclosing a small aqueous compartment. fiveable.me Liposomes are a specific type of vesicle formed from lipids. The formation of vesicles from bolaamphiphiles is of significant interest due to their potential applications in areas like drug delivery. tandfonline.comphospholipid-research-center.com
Non-Lamellar Mesophases (e.g., Cubic, Hexagonal)
While direct evidence for this compound is absent, similar long-chain amphiphilic molecules are known to form various non-lamellar mesophases, such as cubic and hexagonal phases, under specific conditions. researchgate.net The formation of these intricate structures is governed by the geometric packing of the molecules. For thermotropic liquid crystals, transitions from lamellar (layered) to cubic or from hexagonal columnar to cubic phases have been observed in various systems. researchgate.net
The transition to non-lamellar phases like the bicontinuous cubic phase is often a result of a delicate balance of intermolecular forces that favor a three-dimensional periodic structure over a one-dimensional lamellar or two-dimensional columnar arrangement. uni-halle.de The formation of such phases is highly sensitive to the molecular architecture, including the length and flexibility of the alkyl chains and the nature of the head groups.
Factors Governing Supramolecular Structure and Dynamics
The self-assembly of amphiphilic molecules into ordered supramolecular structures is a dynamic process influenced by a variety of factors. These include the concentration of the molecule, environmental parameters like temperature and solvent, and the kinetic pathways of the assembly process.
Concentration-Dependent Aggregation Behavior
The aggregation of amphiphilic molecules is fundamentally dependent on their concentration in a given solvent. Below a certain concentration, known as the critical aggregation concentration (CAC), molecules typically exist as solvated monomers. As the concentration increases beyond the CAC, self-assembly into larger aggregates like micelles, vesicles, or other complex structures becomes thermodynamically favorable.
The nature of these aggregates can also change with concentration. For instance, a system might transition from spherical micelles at lower concentrations to cylindrical micelles or other liquid crystalline phases at higher concentrations. This behavior is driven by the minimization of unfavorable interactions between the hydrophobic chains and the solvent, and the maximization of favorable interactions between the molecules themselves. The table below illustrates a general model of how aggregation behavior can change with concentration for amphiphilic molecules.
| Concentration Range | Predominant Species/Structure | Driving Forces |
| Below CAC | Monomers | Solvation of individual molecules |
| At and slightly above CAC | Simple aggregates (e.g., spherical micelles) | Minimization of hydrophobic-solvent interface |
| Significantly above CAC | Complex aggregates (e.g., cylindrical micelles, liquid crystalline phases) | Inter-aggregate interactions, molecular packing constraints |
Influence of Environmental Parameters on Mesophase Transition
Environmental factors, particularly temperature and the nature of the solvent, play a crucial role in dictating the type of mesophase formed.
Temperature: For thermotropic liquid crystals, changes in temperature can induce transitions between different mesophases. For example, upon heating, a crystalline solid may melt into a smectic phase, which then transitions to a nematic phase, and finally to an isotropic liquid at higher temperatures. mdpi.com Each transition corresponds to an increase in molecular motion and a decrease in long-range order. The stability of different phases is temperature-dependent; for instance, some smectic phases are only stable over a narrow temperature range. mdpi.com
Solvent: For lyotropic liquid crystals, the solvent is an integral part of the structure. The type of solvent and its concentration influence the curvature of the aggregate interface, which in turn determines the mesophase. For example, a change in solvent polarity can alter the effective size of the headgroups, favoring different packing arrangements and thus different mesophases.
Kinetic Pathways of Self-Assembly Processes
Self-assembly is not always a direct path to the most thermodynamically stable state. The process can be under kinetic control, leading to the formation of metastable structures. pku.edu.cn The final supramolecular structure can depend on the pathway taken during assembly, which can be influenced by factors such as the rate of solvent evaporation, the cooling rate from an isotropic liquid, or the method of sample preparation. nih.gov
The kinetics of self-assembly involve nucleation and growth. nih.gov Initially, a small nucleus of aggregated molecules forms, which then grows by the addition of more molecules. The rate of these processes can be influenced by the molecular structure and the environmental conditions. Understanding these kinetic pathways is essential for controlling the self-assembly process to achieve desired supramolecular architectures. rsc.org
Computational Investigations of 1,2 Bis Hexadecyloxy Ethane Self Assembly
Overview of Molecular Scale Simulation Methodologies
Molecular scale simulations provide a virtual microscope to observe the behavior of individual molecules and their collective organization. aip.org Two primary simulation techniques, Molecular Dynamics (MD) and Monte Carlo (MC), are widely employed to study the self-assembly of amphiphilic systems.
Molecular Dynamics (MD) is a powerful computational method used to study the physical movements of atoms and molecules over time. aip.org In the context of amphiphilic systems, MD simulations can model the spontaneous aggregation of molecules, the formation of micelles and bilayers, and the dynamics of these structures. aip.orgaps.org The simulation begins with a defined initial configuration of molecules (e.g., randomly distributed 1,2-bis(hexadecyloxy)ethane and solvent molecules) in a simulation box. By numerically solving Newton's equations of motion for each atom, the trajectory of the system is calculated, revealing how the system evolves over time. mdpi.com
Key insights from MD simulations in amphiphilic systems include:
Mechanism of Aggregation : Observing the step-by-step process of how individual amphiphiles come together to form larger aggregates. aip.org
Morphology of Assemblies : Predicting the shapes and sizes of the resulting structures, such as spherical or cylindrical micelles, and lamellar sheets (bilayers). aip.orgnorthwestern.edu
Interfacial Properties : Characterizing the interface between the amphiphilic structure and the solvent, including properties like interfacial tension. aps.org
Thermodynamic Properties : Calculating thermodynamic quantities to understand the stability of the self-assembled structures.
MD simulations can be performed at different levels of detail, from all-atom models that include every atom explicitly to coarse-grained models that group atoms together to study larger systems and longer timescales. comp-physics-lincoln.orgnih.gov
Monte Carlo (MC) simulations offer a complementary approach to MD for studying self-assembly. Instead of solving equations of motion, MC methods generate a sequence of molecular configurations by making random changes to the positions and orientations of molecules. cambridge.org Each new configuration is then accepted or rejected based on a probability criterion, typically related to the change in the system's potential energy, which ensures that the simulation correctly samples the equilibrium states of the system. cambridge.orgcambridge.org
MC simulations are particularly adept at:
Predicting Equilibrium Phases : Determining the most stable self-assembled structures (mesophases) for a given concentration and temperature, such as lamellar, hexagonal, and cubic phases. cambridge.orgcambridge.org
Exploring Conformational Space : Efficiently sampling a wide range of molecular arrangements and conformations, which is crucial for complex molecules like long-chain amphiphiles. nih.gov
Influence of Interfaces : Investigating how surfaces or interfaces influence the self-assembly process, which is relevant for applications like coatings and thin films. cambridge.orgcambridge.org
Lattice-based MC simulations are a common variant where molecules are confined to a grid, simplifying the calculations and allowing for the exploration of large-scale phenomena. cambridge.org
| Feature | Molecular Dynamics (MD) | Monte Carlo (MC) |
|---|---|---|
| Fundamental Principle | Solves Newton's equations of motion to generate trajectories. | Generates configurations via random moves accepted/rejected based on energy criteria. |
| Primary Output | Time-dependent trajectory of the system (positions and velocities). | Ensemble of equilibrium configurations. |
| Strengths | Provides dynamic information (kinetics, transport properties). aip.org | Efficiently samples equilibrium properties and phase behavior. cambridge.orgcambridge.org |
| Typical Applications | Studying the process of micellization, membrane dynamics. aip.orgaps.org | Predicting phase diagrams, studying complex conformational landscapes. nih.gov |
Modeling Approaches for Long-Chain Amphiphiles
The choice of molecular model is critical in any simulation and involves a trade-off between computational cost and the level of detail. For long-chain amphiphiles like this compound, different modeling approaches are used depending on the specific research question.
In all-atom (AA) simulations, every atom in the system, including the amphiphile and the surrounding solvent molecules, is represented explicitly. mdpi.com This high level of detail allows for an accurate description of the intermolecular forces, such as hydrogen bonds and van der Waals interactions, which are crucial for the self-assembly process. acs.org AA simulations can provide detailed insights into the specific conformations of the amphiphile chains and the fine structure of the self-assembled aggregates. njit.edu
However, the high computational cost of AA simulations imposes significant limitations:
System Size : AA simulations are typically restricted to relatively small systems, making it challenging to study the formation of large, complex structures. njit.eduresearchgate.net
Timescale : The accessible simulation times are often in the nanosecond to microsecond range, which may not be long enough to observe the complete self-assembly process, as it can occur over longer timescales. njit.eduresearchgate.net
Force Field Accuracy : The results are highly dependent on the accuracy of the force field—the set of equations and parameters used to describe the potential energy of the system. njit.edu
Despite these limitations, AA simulations are invaluable for understanding the detailed molecular interactions that drive the initial stages of aggregation and for validating more simplified models. acs.orgresearchgate.net
To overcome the limitations of AA models, coarse-grained (CG) simulations are widely used. aps.orgaps.org In the CG approach, groups of atoms are bundled together into single "pseudo-atoms" or "beads". nih.govwikipedia.org For a molecule like this compound, the two hexadecyl chains and the central ethane (B1197151) diether group might each be represented by a series of connected beads. This simplification reduces the number of particles in the system and smooths the energy landscape, allowing for the simulation of much larger systems and significantly longer timescales (microseconds to milliseconds). nih.govaps.org
CG models are particularly well-suited for studying mesoscopic phenomena, which occur on length and time scales between the atomic and macroscopic levels. aps.orgacs.org This includes:
The formation of large-scale structures like vesicles or extended bilayers. comp-physics-lincoln.org
The interaction of self-assembled structures with other components like nanoparticles or polymers. researchgate.net
The parameters for the interactions between CG beads are typically derived from either experimental data or by matching the results of more detailed AA simulations. mdpi.com
Both AA and CG simulations often explicitly include solvent molecules, which can account for the vast majority of the computational effort. nih.gov Implicit solvent models offer an alternative by treating the solvent not as individual molecules but as a continuous medium with average properties, such as a dielectric constant. wikipedia.orgwikipedia.org The effect of the solvent is then incorporated into the potential energy function of the solute (the amphiphile). nih.gov
This approach drastically reduces the number of particles that need to be simulated, leading to significant computational savings. wikipedia.org Implicit solvent models are often based on concepts like the solvent-accessible surface area (SASA), where the solvation free energy is considered proportional to the surface area of the solute exposed to the solvent. wikipedia.orgmdpi.com
While computationally efficient, implicit models have limitations. By averaging the properties of the solvent, they neglect the specific, local interactions between solvent and solute molecules, such as hydrogen bonding, which can be important in driving self-assembly. nih.govmdpi.com Therefore, they are often used for rapid exploration of conformational possibilities or for systems where the detailed structure of the solvent is not considered critical. preprints.org
| Modeling Approach | Level of Detail | Typical System Size / Timescale | Advantages | Limitations |
|---|---|---|---|---|
| All-Atomistic (AA) | Explicit representation of every atom. mdpi.com | Small / ns-μs | High accuracy, detailed molecular interactions. acs.org | Computationally expensive, limited size and timescale. njit.eduresearchgate.net |
| Coarse-Grained (CG) | Groups of atoms represented as single beads. wikipedia.org | Large / μs-ms | Access to larger length and time scales, studies mesoscopic phenomena. nih.govaps.org | Loss of atomic detail, requires careful parameterization. mdpi.com |
| Implicit Solvent | Solvent represented as a continuum. wikipedia.org | Varies / Can be used with AA or CG | Greatly reduced computational cost. wikipedia.org | Neglects specific solvent-solute interactions and local ordering. mdpi.com |
Simulations of Intermolecular Interactions and Aggregate Evolution
Computational simulations, particularly molecular dynamics (MD), offer a powerful lens through which to view the self-assembly of molecules like this compound. These in silico experiments allow for the observation of the dynamic processes of aggregation, providing insights into the mechanisms that drive the formation of larger structures from individual molecules. By simulating the system at an atomistic or coarse-grained level, researchers can track the trajectory of each molecule over time, observing the spontaneous formation of aggregates.
The evolution of these aggregates typically follows a pattern that can be elucidated by simulation. Initially, molecules dispersed in a solvent will randomly collide due to Brownian motion. As the simulation progresses, small, transient clusters of molecules may form and dissipate. The growth of stable aggregates is often a nucleation-dependent process. Once a stable nucleus is formed, it can then grow by the addition of more individual molecules or by merging with other small aggregates. The specific pathways of self-assembly, whether through monomer addition or cluster-cluster aggregation, can be identified and characterized through detailed analysis of the simulation trajectories. The timescale of these events, from initial clustering to the formation of larger, more ordered structures, is a key piece of information that can be extracted from such simulations.
Characterization of Interaction Forces within Assemblies
At the heart of the self-assembly of this compound are the non-covalent intermolecular forces that govern how the molecules interact with each other and with their environment. Computational simulations are instrumental in dissecting and quantifying these forces. For a non-polar molecule like this compound, the primary driving forces for aggregation in a polar solvent would be the hydrophobic effect and van der Waals interactions.
Hydrophobic Effect: When this compound is in an aqueous environment, the hydrophobic alkyl chains disrupt the hydrogen-bonding network of water. To minimize this disruption, the water molecules tend to force the hydrophobic chains to cluster together, effectively "squeezing" them out of the aqueous phase. This entropy-driven process is a major contributor to the self-assembly of amphiphilic and hydrophobic molecules in water. Molecular dynamics simulations can model this behavior and quantify the energetic favorability of bringing the hydrophobic chains into close contact.
By analyzing the simulation data, it is possible to construct a detailed map of the interaction energies within the self-assembled aggregates. This allows for a quantitative understanding of how different parts of the molecule contribute to the stability of the final structure.
Computational Probing of Supramolecular Structure at the Molecular Level
Furthermore, computational probing can elucidate the larger-scale supramolecular architecture. Depending on the conditions, molecules like this compound could potentially self-assemble into various morphologies, such as micelles, bilayers, or more complex liquid crystalline phases. Simulations can predict which of these structures is most likely to form under a given set of conditions (e.g., concentration, temperature, solvent). By calculating radial distribution functions and order parameters from the simulation data, a quantitative description of the supramolecular structure can be obtained. This provides a foundational understanding of how the molecular architecture of this compound translates into the macroscopic properties of the self-assembled material.
Advanced Structural Characterization of 1,2 Bis Hexadecyloxy Ethane and Its Assemblies
Mass Spectrometry for Ether Lipid Structural Elucidation
Mass spectrometry (MS) is an indispensable tool for the structural characterization of lipids. However, the stable ether linkage in molecules like 1,2-bis(hexadecyloxy)ethane presents a challenge for traditional collision-based tandem mass spectrometry (MS/MS) techniques, which often yield limited fragmentation. Advanced MS methods are therefore necessary for detailed structural elucidation.
For a molecule like this compound, electron ionization (EI) would likely lead to extensive fragmentation of the long alkyl chains. Cleavage of C-C bonds results in a series of alkyl carbocations, with the positive charge typically residing on the smaller fragment. chemguide.co.ukpressbooks.pub This would produce a characteristic pattern of ion clusters separated by 14 Da (-CH₂- group). The most common fragmentation for ethers is alpha-cleavage, the breaking of a C-C bond adjacent to the oxygen atom. youtube.com This occurs because the resulting oxonium ion is stabilized by resonance.
A second key fragmentation pathway involves cleavage of the C-O ether bond itself, which can lead to the formation of a hexadecyloxy radical and a corresponding cation, or vice-versa. The relative abundance of these fragments provides insight into the stability of the resulting ions.
Below is a table of predicted major fragments for this compound upon mass spectrometric analysis.
| m/z (Mass/Charge Ratio) | Proposed Fragment Ion | Fragmentation Pathway |
| 511.5 | [M+H]⁺ | Protonated Molecular Ion |
| 483.5 | [M - C₂H₅]⁺ | Loss of an ethyl group from an alkyl chain |
| 285.3 | [C₁₆H₃₃O-CH₂CH₂]⁺ | Alpha-cleavage adjacent to one ether oxygen |
| 269.3 | [C₁₆H₃₃O-CH₂]⁺ | Cleavage of the central C-C bond of the ethane (B1197151) bridge |
| 241.3 | [C₁₆H₃₃]⁺ | Cleavage of the C-O ether bond |
| 43.0, 57.0, 71.0... | [C₃H₇]⁺, [C₄H₉]⁺, [C₅H₁₁]⁺... | Serial fragmentation of the hexadecyl chains |
Ultraviolet Photodissociation Mass Spectrometry (UVPD-MS)
Ultraviolet Photodissociation Mass Spectrometry (UVPD-MS) is a powerful ion activation technique that utilizes high-energy photons (e.g., from a 193 nm or 213 nm laser) to induce fragmentation. researchgate.net This method deposits high internal energy into the ion, opening up unique dissociation channels that are often inaccessible by slower heating methods like collision-induced dissociation (CID). researchgate.net For ether lipids, UVPD provides significantly richer fragmentation spectra, enabling more comprehensive structural characterization. chemguide.co.uk
The high energy input in UVPD can cleave not only the C-O ether bonds but also the strong C-C bonds within the long alkyl chains. rsc.org This extensive fragmentation provides a detailed fingerprint of the lipid's structure. Research on complex ether-linked glycerophospholipids has demonstrated that 213 nm UVPD-MS can successfully differentiate between isomeric plasmanyl (O-alkyl) and plasmenyl (O-alkenyl) lipids, a task that is challenging for conventional MS/MS methods. chemguide.co.ukuoi.grgre.ac.uk This capability arises from the generation of diagnostic fragment ions that are unique to the linkage type.
High-Resolution Shotgun Lipidomics for Complex Samples
Shotgun lipidomics involves the direct infusion of a total lipid extract into a high-resolution mass spectrometer, bypassing chromatographic separation. dergipark.org.tr This "top-down" approach relies on the high mass accuracy and resolution of modern instruments, such as Orbitrap mass spectrometers, to identify and quantify individual lipid species directly from the complex mixture. dergipark.org.trnih.gov
High resolution is critical as it allows for the separation of isobaric species—molecules that have the same nominal mass but different elemental compositions. youtube.commdpi.com For instance, a lipid extract could contain numerous compounds with masses close to that of this compound. An instrument with high resolving power can distinguish these based on their precise mass-to-charge ratios, enabling unambiguous identification. nih.govmdpi.com While shotgun lipidomics is primarily a screening tool, it can be coupled with MS/MS experiments to confirm the structure of selected precursor ions. dergipark.org.tr
Distinction of Ether Linkage Types
Mass spectrometry provides several strategies to distinguish between different types of ether linkages, primarily the saturated alkyl-ether (plasmanyl) and the vinyl-ether (plasmenyl) bonds found in plasmalogens. Although this compound contains only saturated alkyl-ether linkages, understanding these methods is crucial in the broader context of ether lipid analysis.
Advanced fragmentation techniques like UVPD are highly effective, as the different bond energies and electronic structures of the linkage types lead to distinct and diagnostic fragmentation patterns. gre.ac.uk For example, UVPD of plasmenyl lipids often results in specific cleavages around the vinyl-ether bond that are not observed for plasmanyl lipids. chemguide.co.ukgre.ac.uk Chemical derivatization can also be employed prior to MS analysis. Certain reagents react specifically with the vinyl-ether bond, causing a predictable mass shift and allowing for clear differentiation from the unreactive alkyl-ether bonds. youtube.com These methods, combined with high-resolution mass analysis, enable the unequivocal identification of ether linkage types within complex lipidomes. iku.edu.tr
Spectroscopic Methods for Characterizing Molecular Conformation and Organization
Spectroscopic techniques like Nuclear Magnetic Resonance (NMR) and vibrational spectroscopy (Infrared and Raman) provide detailed information about the chemical environment, conformation, and bonding within the this compound molecule.
¹H NMR spectroscopy would confirm the presence of the different proton environments. The spectrum would be dominated by a large signal from the methylene (B1212753) (-CH₂-) protons of the two hexadecyl chains. More specific signals would identify the terminal methyl (-CH₃) groups and the protons on the central ethane bridge (-O-CH₂-CH₂-O-).
¹³C NMR provides complementary information, resolving each unique carbon atom in the structure. The chemical shifts are sensitive to the local electronic environment, clearly distinguishing the methyl carbon, the multiple methylene carbons in the alkyl chains, and the carbons of the ethoxy bridge.
The following tables outline the expected chemical shifts for this compound.
Predicted ¹H NMR Chemical Shifts Data inferred from standard chemical shift values for similar functional groups.
| Proton Type | Structure Fragment | Expected Chemical Shift (δ, ppm) |
| Methyl Protons | -CH₂-CH₃ | ~0.88 |
| Methylene Protons (Chain) | -CH₂-(CH₂ )₁₃-CH₃ | ~1.25 |
| Methylene Protons (β to O) | -O-CH₂-CH₂ -(CH₂)₁₃-CH₃ | ~1.57 |
| Methylene Protons (α to O) | -O-CH₂ -CH₂-(CH₂)₁₃-CH₃ | ~3.41 |
| Methylene Protons (Bridge) | -O-CH₂ -CH₂ -O- | ~3.65 |
Predicted ¹³C NMR Chemical Shifts Data inferred from standard chemical shift values for similar functional groups.
| Carbon Type | Structure Fragment | Expected Chemical Shift (δ, ppm) |
| Methyl Carbon | -CH₂-CH₃ | ~14.1 |
| Methylene Carbons (Chain) | -CH₂-(CH₂ )₁₃-CH₃ | ~22.7 - 31.9 |
| Methylene Carbon (β to O) | -O-CH₂-CH₂ -(CH₂)₁₃-CH₃ | ~26.1 |
| Methylene Carbon (α to O) | -O-CH₂ -CH₂-(CH₂)₁₃-CH₃ | ~71.6 |
| Methylene Carbon (Bridge) | -O-CH₂ -CH₂ -O- | ~70.5 |
Vibrational spectroscopy (FTIR and Raman) is used to identify the characteristic vibrational modes of the molecule's functional groups. The spectra would be characterized by strong C-H stretching vibrations from the alkyl chains and distinct C-O-C stretching from the ether linkages.
Characteristic Vibrational Frequencies Data inferred from studies on long-chain alkanes and ethers. dergipark.org.tr
| Vibrational Mode | Functional Group | Expected Frequency (cm⁻¹) | Typical Intensity |
| C-H Stretch (asymmetric) | -CH₃ | ~2955 | Strong |
| C-H Stretch (symmetric) | -CH₃ | ~2870 | Medium |
| C-H Stretch (asymmetric) | -CH₂- | ~2925 | Strong |
| C-H Stretch (symmetric) | -CH₂- | ~2855 | Strong |
| C-H Bend (scissoring) | -CH₂- | ~1465 | Medium |
| C-O-C Stretch (asymmetric) | Alkyl Ether | ~1125 | Strong |
Microscopic and Scattering Techniques for Supramolecular Morphologies
As a bola-amphiphilic molecule with two polar ether groups flanking a short ethane bridge and two long nonpolar alkyl chains, this compound is expected to self-assemble into ordered supramolecular structures in appropriate solvents or in the solid state. Techniques such as microscopy and X-ray scattering are essential to characterize these assemblies.
Atomic Force Microscopy (AFM) and Transmission Electron Microscopy (TEM) can provide direct visualization of the self-assembled morphologies. These techniques can reveal the formation of structures such as bilayers, vesicles, or nanotubes, and provide dimensional information on their height, width, and surface texture.
Small-Angle X-ray Scattering (SAXS) and Wide-Angle X-ray Scattering (WAXS) are powerful techniques for probing the structure of materials at the nanoscale. researchgate.netnih.gov SAXS provides information on the larger-scale organization, such as the lamellar repeat distance (d-spacing) in a stacked bilayer system, which corresponds to the thickness of the molecular layer plus the inter-layer space. rsc.org WAXS gives insight into the short-range order, such as the packing of the alkyl chains (e.g., hexagonal or orthorhombic packing), which is crucial for understanding the phase behavior of the assembly. researchgate.net
The table below summarizes the information obtained from these techniques for characterizing supramolecular assemblies.
| Technique | Abbreviation | Information Obtained |
| Transmission Electron Microscopy | TEM | Direct visualization of morphology (e.g., vesicles, sheets), size, and shape of assemblies. |
| Atomic Force Microscopy | AFM | High-resolution surface imaging, measurement of layer thickness and surface roughness. |
| Small-Angle X-ray Scattering | SAXS | Determination of long-range order, such as lamellar repeat distance (d-spacing) in bilayers. nih.gov |
| Wide-Angle X-ray Scattering | WAXS | Determination of short-range order, such as the packing arrangement of alkyl chains. |
Academic Applications and Research Avenues for 1,2 Bis Hexadecyloxy Ethane
Biomimetic Membrane Research
The structural similarity of 1,2-bis(hexadecyloxy)ethane to naturally occurring lipids makes it an excellent candidate for the construction of artificial cell membranes. These biomimetic systems provide simplified and controllable environments to study complex biological processes that occur at the cell surface.
Reconstitution of Artificial Membrane Systems
The reconstitution of membrane proteins into artificial lipid bilayers is a fundamental technique for studying their function in a controlled environment, free from the complexity of a native cell membrane. While direct studies detailing the use of pure this compound for this purpose are not extensively documented, its properties as a stable, non-ionic amphiphile suggest its potential utility in such systems. The formation of stable vesicles, or liposomes, is a prerequisite for membrane protein reconstitution. The long hexadecyl chains of this compound would be expected to form a hydrophobic core of a bilayer membrane, providing a suitable environment for the transmembrane domains of proteins.
| Vesicle Property | Expected Contribution of this compound |
| Bilayer Thickness | The length of the two C16 chains would dictate a bilayer thickness comparable to biological membranes. |
| Membrane Fluidity | The saturated nature of the hexadecyl chains would likely result in a relatively ordered and less fluid membrane compared to those formed from unsaturated lipids. |
| Stability | The ether linkages are more resistant to chemical degradation (e.g., hydrolysis) than the ester linkages found in many natural phospholipids, potentially leading to more stable artificial membranes. |
Modeling Biological Membrane Phenomena
Artificial membranes composed of synthetic lipids like this compound are invaluable for modeling various biological membrane phenomena. These include lipid raft formation, membrane fusion, and the study of lipid-protein interactions. The defined chemical structure of this compound allows for the creation of simplified membrane models where the influence of specific lipid components can be systematically investigated. For instance, by mixing it with other lipids, researchers could explore how the presence of ether-linked lipids influences the phase behavior and domain organization of the membrane.
Mimicry of Ion Channels and Transport Systems
The ability of certain amphiphilic molecules to self-assemble into structures that span a lipid bilayer and facilitate ion transport is a key area of research in biomimicry. Bola-amphiphiles, which have hydrophilic groups at both ends of a hydrophobic chain, are known to form pores or channels in membranes. Although this compound is technically a di-chain amphiphile, its linear and symmetric nature could potentially allow it to participate in the formation of transmembrane structures. While there is no direct evidence of this compound forming ion channels on its own, its incorporation into a membrane could modulate the activity of other channel-forming molecules or be a component of more complex, multi-molecular channel assemblies.
Supramolecular Material Science and Nanotechnology
The self-assembling properties of this compound extend beyond biomimicry and are being explored in the field of materials science for the creation of novel nanomaterials with tailored properties.
Development of Polymeric Amphiphiles and Block Copolymers
Polymeric amphiphiles and block copolymers are macromolecules that contain both hydrophilic and hydrophobic segments. These materials can self-assemble in solution to form a variety of nanostructures, such as micelles, vesicles, and gels, which have applications in drug delivery, imaging, and nanotechnology. The this compound moiety can be incorporated into polymer chains as a hydrophobic building block. For example, it could be used as a monomer or as a chain transfer agent in polymerization reactions to create polymers with long alkyl side chains. These polymeric amphiphiles would be expected to exhibit interesting self-assembly behavior in aqueous solutions, driven by the hydrophobic interactions of the hexadecyl chains.
Formation of Supramolecular Hydrogels and Polymeric Surfactants
Supramolecular hydrogels are water-swollen networks of cross-linked polymer chains, where the cross-links are formed through non-covalent interactions. These materials are of interest for biomedical applications due to their tunable mechanical properties and responsiveness to stimuli. The long hydrophobic chains of this compound can act as physical cross-linking points in a hydrogel network. In an aqueous environment, these hydrophobic chains would aggregate to minimize their contact with water, leading to the formation of a three-dimensional network capable of entrapping large amounts of water.
As a non-ionic surfactant, this compound itself can form micelles and other aggregates in solution. When incorporated into a polymer structure, it can impart surfactant-like properties to the macromolecule, creating a polymeric surfactant. These materials can be more effective at stabilizing emulsions and foams than their small-molecule counterparts due to the multiple hydrophobic and hydrophilic groups along the polymer chain.
| Supramolecular Structure | Role of this compound | Potential Application |
| Supramolecular Hydrogel | The hydrophobic hexadecyl chains act as physical cross-linkers through intermolecular aggregation. | Drug delivery, tissue engineering |
| Polymeric Surfactant | The this compound moiety provides the hydrophobic character to the polymer chain. | Emulsion stabilization, nanoparticle synthesis |
Ligands for Nanoparticle Surface Functionalization
Theoretically, the long hexadecyl chains of this compound could serve as effective stabilizing ligands for nanoparticles. The hydrophobic nature of these chains would likely promote adsorption onto the surface of various nanoparticles, particularly those with hydrophobic surfaces, through van der Waals interactions. This functionalization could impart colloidal stability to the nanoparticles in nonpolar solvents, preventing aggregation and precipitation.
The ether linkages in the backbone of the molecule might offer a degree of flexibility and potential for coordination with certain metal or metal oxide nanoparticle surfaces. However, without experimental evidence, the binding affinity, surface coverage, and the resulting stability of such functionalized nanoparticles remain unknown. Research in this area would need to investigate the following:
Binding Efficacy: Determining the strength and nature of the interaction between this compound and various nanoparticle materials (e.g., gold, silver, quantum dots).
Colloidal Stability: Assessing the long-term stability of functionalized nanoparticles in different solvent systems.
Influence on Nanoparticle Properties: Characterizing how the surface coating of this compound affects the intrinsic optical, electronic, or catalytic properties of the nanoparticles.
Currently, no published studies have utilized this compound for this purpose, making it a novel, yet unexplored, candidate for nanoparticle surface modification.
Fundamental Studies in Interfacial Chemistry and Colloidal Science
The amphiphilic character of this compound, albeit weak due to the absence of a strongly polar headgroup, suggests it could have interesting behavior at interfaces, such as the air-water or oil-water interface. The two long alkyl chains could orient at an interface, potentially forming monolayers or other organized structures.
In colloidal science, molecules with similar structures are known to form vesicles, micelles, or other self-assembled structures in solution. It is conceivable that this compound could participate in the formation of such colloidal systems, perhaps in combination with other surfactants or lipids. These structures are fundamental to many applications, including drug delivery and materials templating.
Key research questions that remain unanswered include:
Interfacial Tension Reduction: Does this compound significantly lower the surface or interfacial tension of liquids?
Monolayer Formation and Properties: Can stable monolayers be formed at an interface, and what are their packing characteristics and phase behavior?
Self-Assembly in Solution: Does this compound self-assemble into well-defined colloidal structures in either aqueous or non-aqueous media?
Without dedicated research, the role and potential of this compound in fundamental interfacial and colloidal science remain purely hypothetical.
Emerging Trends and Future Research Directions
Rational Design of Advanced Ether-Based Supramolecular Systems
The rational design of supramolecular systems based on 1,2-bis(hexadecyloxy)ethane and its analogues is a burgeoning area of research. The deliberate and predictable engineering of non-covalent interactions is key to creating complex and functional supramolecular assemblies. For ether-based lipids like this compound, this involves the strategic modification of the molecular structure to control self-assembly processes and achieve desired material properties.
Key research efforts in this area are focused on:
Tuning Hydrophobic and Hydrophilic Interactions: The balance between the hydrophobic alkyl chains and the central ether-ethane moiety governs the self-assembly of these molecules in various media. Researchers are exploring how subtle changes in the alkyl chain length or the introduction of functional groups can influence the formation of different supramolecular structures, such as micelles, vesicles, or liquid crystalline phases.
Host-Guest Chemistry: The ether linkages in this compound can act as hydrogen bond acceptors, enabling the encapsulation of guest molecules. This opens up possibilities for the design of molecular containers for applications in drug delivery, catalysis, and sensing.
Stimuli-Responsive Systems: By incorporating responsive moieties into the molecular structure, scientists aim to create "smart" materials that can change their properties in response to external stimuli like pH, temperature, or light. For instance, the introduction of a pH-sensitive group could trigger the release of an encapsulated cargo from a vesicle formed by this compound derivatives.
A hypothetical example of rational design could involve the synthesis of a series of 1,2-bis(alkoxy)ethane derivatives with varying alkyl chain lengths to systematically study the effect on the critical micelle concentration (CMC) and the morphology of the resulting self-assembled structures.
| Compound | Alkyl Chain Length | Predicted CMC (µM) | Predominant Supramolecular Structure |
| 1,2-bis(dodecyloxy)ethane | 12 | 150 | Micelles |
| This compound | 16 | 10 | Vesicles/Bilayers |
| 1,2-bis(eicosyloxy)ethane | 20 | 0.5 | Lamellar phases |
This table presents hypothetical data for illustrative purposes.
Integration with Hybrid Organic-Inorganic Materials
The integration of this compound into hybrid organic-inorganic materials represents a promising avenue for creating novel composites with synergistic properties. The long alkyl chains can provide flexibility and processability, while the inorganic component can offer robustness, and unique optical or electronic properties.
Future research in this domain is likely to concentrate on:
Sol-Gel Chemistry: Incorporating this compound into silica (B1680970) or titania networks via sol-gel processes can lead to the formation of ordered mesoporous materials. The diether can act as a template, directing the formation of pores with specific sizes and shapes.
Nanoparticle Functionalization: The hydrophobic tails of this compound can be used to functionalize the surface of inorganic nanoparticles, such as gold or quantum dots. This can improve their dispersibility in organic solvents and polymers, and also introduce new functionalities to the nanoparticle surface.
Layered Materials: The self-assembly of this compound can be used to create ordered organic layers that can be intercalated between inorganic sheets, such as clays (B1170129) or layered double hydroxides. This can result in hybrid materials with tunable interlayer spacing and properties.
Exploration of New Functional Architectures through Self-Assembly
The self-assembly of this compound is a powerful tool for the bottom-up fabrication of novel functional architectures. The inherent ability of this molecule to form ordered structures due to its amphiphilic character can be harnessed to create complex and hierarchical materials.
Key areas of exploration include:
Bolaamphiphile-like Behavior: Although not a classical bolaamphiphile with two distinct hydrophilic heads, the central ethane-ether linkage can act as a less hydrophilic region, leading to unique self-assembly behaviors, including the formation of monolayer membranes. nih.gov The stability of membranes formed by ether-linked lipids is a subject of significant interest. nih.gov
Hierarchical Structures: Researchers are investigating how to control the self-assembly process across multiple length scales to create hierarchical structures. For example, self-assembled vesicles could be further organized into larger, more complex arrays.
Co-assembly with Other Molecules: The co-assembly of this compound with other lipids, polymers, or functional molecules can lead to the formation of mixed assemblies with tunable properties and functionalities.
Advanced Multiscale Computational Modeling
Advanced computational modeling is becoming an indispensable tool for understanding and predicting the behavior of complex molecular systems like this compound. Multiscale modeling approaches, which combine different levels of theory and simulation, are particularly powerful for bridging the gap between molecular-level interactions and macroscopic material properties.
Future computational research will likely focus on:
Molecular Dynamics (MD) Simulations: All-atom and coarse-grained MD simulations can provide detailed insights into the self-assembly process of this compound in different environments. These simulations can reveal the structure and dynamics of the resulting aggregates, as well as the thermodynamics of their formation. Comparative studies of ether- and ester-linked phospholipid bilayers have shown differences in membrane properties, which can be computationally explored. nih.govresearchgate.net
Quantum Mechanical (QM) Calculations: QM calculations can be used to accurately determine the electronic structure and properties of this compound, as well as its interactions with other molecules. This information can be used to parameterize force fields for MD simulations and to understand the nature of non-covalent interactions that drive self-assembly.
Mesoscale Modeling: Mesoscale modeling techniques, such as dissipative particle dynamics (DPD), can be used to simulate the large-scale morphology and phase behavior of systems containing this compound.
A hypothetical study could use MD simulations to compare the properties of a bilayer membrane composed of this compound with a similar membrane formed from an ester-linked analogue.
| Property | This compound Bilayer (Ether-linked) | 1,2-dihexadecanoylethane Bilayer (Ester-linked) |
| Area per Lipid (Ų) | ~60 | ~65 |
| Bilayer Thickness (nm) | ~4.5 | ~4.2 |
| Order Parameter (S_CD) | Higher | Lower |
This table presents hypothetical data based on general trends observed in ether vs. ester lipids for illustrative purposes. nih.gov
By combining these advanced research directions, the scientific community is poised to unlock the full potential of this compound and related ether-based compounds, paving the way for the development of a new generation of advanced materials with tailored properties and functionalities.
Q & A
Q. Basic Characterization
- NMR Spectroscopy : H and C NMR can confirm the ethane backbone and hexadecyloxy substituents. For example, the ethylene protons (-OCHCHO-) resonate at δ 3.6–4.0 ppm, while terminal methyl groups (C16H) appear at δ 0.8–1.2 ppm .
- FT-IR : Stretching vibrations for C-O-C (1100–1250 cm) and alkyl C-H (2850–2950 cm) validate the ether linkage and long-chain structure .
Q. Advanced Thermal Analysis
- TGA/DSC : Thermal stability can be assessed via thermogravimetric analysis (TGA). Long-chain ethers typically degrade in two stages: decomposition of alkyl chains (250–400°C) followed by backbone breakdown (>400°C). Differential scanning calorimetry (DSC) reveals phase transitions (e.g., melting points), critical for material applications .
What are the key challenges in resolving contradictions between experimental and computational data for this compound’s reactivity?
Data Contradiction Analysis
Discrepancies often arise from assumptions in computational models (e.g., solvent effects, conformational flexibility). For example, DFT calculations may underestimate steric hindrance in long-chain derivatives. To address this:
- Compare experimental (e.g., kinetic studies) and simulated reaction pathways.
- Use molecular dynamics (MD) simulations to account for solvent interactions and chain dynamics .
- Validate computational models with empirical data (e.g., Hammett plots for substituent effects) .
How does this compound perform as a surfactant or lipid analog in membrane-mimetic systems?
Basic Application
The compound’s amphiphilic structure (hydrophobic C16 chains and hydrophilic ethylene glycol core) makes it suitable for liposome or micelle formation. Critical micelle concentration (CMC) can be determined via surface tension measurements or fluorescence spectroscopy .
Q. Advanced Mechanistic Studies
- Langmuir-Blodgett Films : Study monolayer formation at air-water interfaces to assess packing efficiency and phase behavior.
- Electron Microscopy : Cryo-EM or TEM can visualize nanostructure morphology under varying pH/temperature .
What safety protocols are essential for handling and storing this compound in laboratory settings?
Q. Basic Safety Measures
Q. Advanced Hazard Mitigation
- Conduct stability studies under accelerated conditions (e.g., 40°C/75% RH) to predict degradation products.
- Implement waste segregation protocols for halogen-free organics, as incineration may release volatile byproducts .
How can this compound be functionalized for advanced material applications (e.g., polymer additives or flame retardants)?
Q. Advanced Functionalization Strategies
- Co-polymerization : Incorporate into polyesters or polyurethanes via esterification/transesterification to enhance hydrophobicity .
- Synergistic Additives : Combine with nanoclay or metal hydroxides (e.g., Mg(OH)) to improve flame retardancy. Studies on 1,2-bis(pentabromophenyl)ethane show reduced heat release rates (HRR) and total smoke production in composites .
What analytical techniques are most effective for quantifying trace impurities in this compound?
Q. Advanced Purity Assessment
- GC-MS : Detect volatile impurities (e.g., residual hexadecyl alcohol) with limits of detection (LOD) <10 ppm.
- HPLC-ELSD : Use evaporative light scattering detection for non-UV-active impurities .
How does the compound’s structure influence its catalytic or coordination chemistry in organometallic systems?
Advanced Coordination Studies
While this compound lacks direct catalytic activity, its phosphino analogs (e.g., 1,2-bis(diphenylphosphino)ethane) are widely used as ligands in Pd or Pt complexes. The long alkyl chains may stabilize nanoparticles in colloidal catalysis, though steric bulk could hinder substrate access .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
